molecular formula C15H17N7OS B2988236 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034557-58-7

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2988236
CAS No.: 2034557-58-7
M. Wt: 343.41
InChI Key: ZHZTWJJIOKBSDP-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N7OS and its molecular weight is 343.41. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind effectively with kinases, particularly those involved in cell signaling pathways. The interaction with these kinases can lead to the modulation of their activity, either inhibiting or activating them depending on the specific enzyme and context. Additionally, this compound can interact with receptor proteins on the cell surface, influencing signal transduction processes .

Cellular Effects

The effects of this compound on various cell types are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades that lead to programmed cell death. In other cell types, it may enhance or inhibit proliferation depending on the cellular context and the presence of other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, acting as a competitive inhibitor or an allosteric modulator. This binding can prevent substrate access or alter the enzyme’s conformation, thereby modulating its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed or excreted. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, depending on its localization within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its function and effectiveness. For example, its presence in the nucleus allows it to directly affect gene expression by interacting with DNA or transcription factors .

Properties

IUPAC Name

2,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS/c1-9-12(24-10(2)18-9)15(23)19-11-3-5-21(7-11)13-14-20-17-8-22(14)6-4-16-13/h4,6,8,11H,3,5,7H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZTWJJIOKBSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.